molecular formula C10H13NO2S2 B13179734 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde

Cat. No.: B13179734
M. Wt: 243.4 g/mol
InChI Key: KFOFYUCDLIVYMG-UHFFFAOYSA-N
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Description

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring and a thiazepane moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate the desired thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these reactions .

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the thiazepane moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is a novel compound with significant potential in medicinal chemistry. This compound, characterized by its unique thiazepane and thiophene structures, has been the subject of various studies aimed at elucidating its biological activity, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C10H13NO2S2C_{10}H_{13}NO_{2}S_{2}, with a molecular weight of approximately 243.35 g/mol. The compound features a thiophene ring, which is known for its electronic properties that enhance biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets. These interactions often involve modulation of enzyme activities or receptor functions, which can lead to therapeutic effects. The specific mechanisms are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes linked to cancer cell proliferation and microbial growth.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound. The compound has shown promising results against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results suggest that this compound exhibits significant cytotoxicity against these cancer cells, potentially through apoptosis induction pathways.

Case Studies

Several case studies have been documented to assess the pharmacological profile of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds exhibited enhanced antimicrobial activity when modified with thiazepane rings. This study highlighted the importance of structural modifications in enhancing biological efficacy.
  • Anticancer Mechanisms : Research published in Cancer Letters explored the mechanism of action of thiophene derivatives, including our compound of interest. It was found that these compounds could induce apoptosis in cancer cells via mitochondrial pathways.
  • Synergistic Effects : A recent study investigated the synergistic effects of combining this compound with existing antibiotics and chemotherapeutics. Results showed enhanced efficacy against resistant strains and cancer cell lines when used in combination therapies.

Properties

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

4-(1-oxo-1,4-thiazepan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S2/c12-7-10-6-9(8-14-10)11-2-1-4-15(13)5-3-11/h6-8H,1-5H2

InChI Key

KFOFYUCDLIVYMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCS(=O)C1)C2=CSC(=C2)C=O

Origin of Product

United States

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